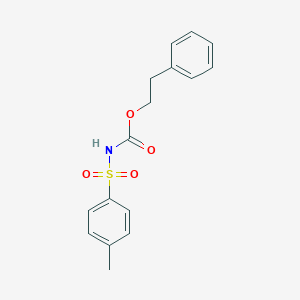

N-Tosylcarbamic acid phenethyl ester

Description

Contextualization of N-Tosylcarbamic Acid Phenethyl Ester within Tosylcarbamate Chemistry

This compound is a specific derivative within the broader family of N-Tosylcarbamates. Its structure features a phenethyl group (C6H5CH2CH2-) attached to the oxygen atom of the carbamate (B1207046) functionality. The core of the molecule is the N-Tosylcarbamate moiety, which dictates its fundamental reactivity. The phenethyl ester portion can influence properties such as solubility, crystallinity, and steric hindrance in reactions. While this specific ester has not been the subject of extensive dedicated research, its chemical behavior can be largely inferred from the well-established chemistry of other N-Tosylcarbamates.

A primary method for the synthesis of N-Tosylcarbamates involves the reaction of an alcohol with tosyl isocyanate. orgsyn.orgkuleuven.be In the case of this compound, this would involve the addition of phenethyl alcohol to tosyl isocyanate. researchgate.netwikipedia.org This reaction is typically efficient and proceeds under mild conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Phenethyl N-(4-methylphenyl)sulfonylcarbamate |

| Molecular Formula | C16H17NO4S |

| Molecular Weight | 319.38 g/mol |

| General Structure |  |

Note: Some properties are calculated based on the chemical structure as specific experimental data is not widely available.

Overview of the Synthetic Utility of N-Tosylcarbamates as Intermediates and Reagents

N-Tosylcarbamates are highly valued as versatile intermediates in organic synthesis. The tosyl group acts as a strong electron-withdrawing group, which acidifies the N-H proton and makes the nitrogen a good leaving group in certain reactions. This dual functionality allows them to be used in a variety of chemical transformations.

One of the key applications of N-Tosylcarbamates is in the generation of N-tosyl nitrenes or their synthetic equivalents. These reactive intermediates can participate in a range of reactions, including aziridination of alkenes and C-H amination/amidation reactions. Furthermore, N-Tosylcarbamates can serve as precursors to N-acyliminium ions, which are powerful electrophiles for carbon-carbon bond formation.

Their utility also extends to acting as protecting groups for amines. The tosyl group can be removed under specific reductive conditions, allowing for the controlled deprotection of the amine functionality at a desired stage of a synthetic sequence.

Historical Perspectives on the Development of Protected Carbamic Acid Derivatives

The concept of protecting functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively modify one part of a complex molecule while leaving other reactive sites untouched. Carbamates, in general, have a long history as effective protecting groups for amines. masterorganicchemistry.com

The development of various carbamate-based protecting groups has been driven by the need for a range of stabilities and deprotection conditions. Early examples include the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups, which are removable under hydrogenolysis and acidic conditions, respectively.

The introduction of sulfonyl-containing carbamates, such as N-Tosylcarbamates, represented a further expansion of this chemical toolbox. The tosyl group's strong electron-withdrawing nature modifies the reactivity of the carbamate, offering alternative methods for activation and cleavage. This has allowed for the development of new synthetic methodologies that were not accessible with traditional carbamate protecting groups.

Contemporary Significance and Emerging Research Trajectories in N-Tosylcarbamate Chemistry

In recent years, research into N-Tosylcarbamate chemistry has continued to evolve, with a focus on developing new catalytic and stereoselective transformations. The ability of N-Tosylcarbamates to participate in transition metal-catalyzed reactions has opened up new avenues for the efficient construction of nitrogen-containing molecules.

For instance, palladium-catalyzed reactions of N-Tosylcarbamates have been developed for the synthesis of N-aryl carbamates. mit.eduorganic-chemistry.org Additionally, gold-catalyzed decarboxylative allylic amination of allylic N-Tosylcarbamates has been reported as a method for forming new C-N bonds. orgsyn.org

Emerging research is also exploring the use of N-Tosylcarbamates in cascade reactions, where multiple bond-forming events occur in a single operation. This approach offers significant advantages in terms of synthetic efficiency and atom economy. The continued exploration of the reactivity of N-Tosylcarbamates is expected to lead to the development of novel synthetic methods for the preparation of complex and biologically active molecules.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Phenethyl alcohol |

| Tosyl isocyanate |

| Benzyloxycarbonyl (Cbz) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18303-11-2 |

|---|---|

Molecular Formula |

C16H17NO4S |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-phenylethyl N-(4-methylphenyl)sulfonylcarbamate |

InChI |

InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-16(18)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |

InChI Key |

YYJDVUPKIHLXML-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |

Synonyms |

N-Tosylcarbamic acid phenethyl ester |

Origin of Product |

United States |

Synthetic Methodologies for N Tosylcarbamic Acid Phenethyl Ester

Strategies for Phenethyl Ester Formation in Carbamic Acid Synthesis

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. In the context of N-Tosylcarbamic acid phenethyl ester, this would conceptually involve the reaction of N-Tosylcarbamic acid with phenethyl alcohol. However, N-tosylcarbamic acid itself is often not the preferred starting material due to potential stability issues. A more common approach is the Fischer-Speier esterification, which is catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. This method is a classic and straightforward approach to ester synthesis rug.nl.

The general mechanism for acid-catalyzed esterification involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants, typically the alcohol, or to remove the water formed during the reaction.

While direct esterification is a fundamental method, its application to N-tosylcarbamic acid would need to consider the potential for side reactions under strong acidic conditions.

Transesterification Pathways for Phenethyl Ester Linkages

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be catalyzed by either an acid or a base masterorganicchemistry.com. For the synthesis of this compound, a potential pathway would involve the reaction of a simpler alkyl ester of N-tosylcarbamic acid (e.g., the methyl or ethyl ester) with phenethyl alcohol.

Under basic conditions, the reaction is initiated by the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original alkoxy group masterorganicchemistry.com.

Acid-catalyzed transesterification, similar to direct esterification, involves the protonation of the carbonyl oxygen to enhance the electrophilicity of the ester. The incoming alcohol then attacks the carbonyl carbon, leading to the exchange of the alkoxy group after a series of proton transfer and elimination steps masterorganicchemistry.com. The choice of catalyst and reaction conditions is crucial to optimize the yield and minimize side reactions. Enzymatic transesterification, for instance, has been successfully employed in the synthesis of other phenethyl esters, such as caffeic acid phenethyl ester, offering a milder and more selective alternative nih.govmdpi.com.

Catalytic Protocols for Ester Bond Formation

A variety of catalytic systems have been developed to promote the formation of ester bonds under milder conditions and with greater efficiency. These methods often involve the activation of the carboxylic acid. For instance, N,N'-dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol rug.nl. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can further accelerate this reaction rug.nl.

Enzymatic catalysis offers a green and highly selective approach to ester synthesis. Lipases, such as Novozym 435, have been effectively used for the synthesis of phenethyl esters nih.govmdpi.com. These biocatalysts operate under mild conditions, often leading to high conversion rates and minimizing the formation of byproducts nih.gov. The synthesis of caffeic acid phenethyl ester has been demonstrated via enzymatic catalysis, highlighting the potential of this method for structurally related compounds nih.govmdpi.com.

The following table summarizes various catalytic approaches that could be adapted for the synthesis of the phenethyl ester of N-tosylcarbamic acid.

| Catalyst/Reagent | Reactants | Conditions | Yield | Reference |

| N,N'-dicyclohexylcarbodiimide (DCC) / DMAP | Carboxylic Acid, Alcohol | Room Temperature | High | rug.nl |

| Novozym 435 (Immobilized Lipase) | Caffeic Acid, Phenethyl Alcohol | 70°C, 48h | 100% | nih.gov |

| Chlorogenic Acid Hydrolase | Chlorogenic Acid, Phenethyl Alcohol | 40°C, 4h | 50% (transesterification) | nih.gov |

Introduction of the N-Tosyl Group

The introduction of the p-toluenesulfonyl (tosyl) group onto the nitrogen atom of the carbamate (B1207046) is the second key synthetic transformation. This can be achieved either by sulfonylation of a pre-formed phenethyl carbamate or by utilizing a tosyl-containing precursor that already has the nitrogen-sulfur bond established.

Sulfonylation Reactions on Nitrogen Centers

A common method for the formation of N-sulfonylated compounds is the reaction of an amine or amide with a sulfonyl chloride in the presence of a base. For the synthesis of this compound, this would involve the reaction of phenethyl carbamate with p-toluenesulfonyl chloride (TsCl). Pyridine is a frequently used base and solvent for this type of reaction.

The mechanism involves the nucleophilic attack of the nitrogen atom of the carbamate on the electrophilic sulfur atom of the tosyl chloride. The base serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. The choice of base can be critical, as different bases can sometimes lead to selective O- or N-sulfonylation in molecules containing both hydroxyl and amino groups guidechem.com.

Recent studies have also explored solvent-free conditions for the sulfonylation of anilines and alcohols with p-toluenesulfonyl chloride at room temperature, which could offer a more environmentally friendly approach semanticscholar.org.

Reactions Involving Tosyl Isocyanates or Related Precursors

A more direct and often highly efficient method for the synthesis of N-tosylcarbamates is the reaction of an alcohol with p-toluenesulfonyl isocyanate (TsNCO). This reaction involves the nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's carbonyl carbon orgsyn.orgkuleuven.be.

The reaction is typically carried out in an inert solvent. The alcohol attacks the electrophilic carbon of the isocyanate group, leading to the formation of the N-tosylcarbamate. This method is advantageous as it forms the carbamate and introduces the tosyl group in a single step. For the synthesis of this compound, phenethyl alcohol would be reacted directly with p-toluenesulfonyl isocyanate orgsyn.org.

The following table presents a summary of reaction conditions for the formation of N-tosylcarbamates from tosyl isocyanate and alcohols.

| Alcohol | Reagent | Solvent | Temperature | Time | Yield | Reference |

| (E)-2-Penten-1-ol | p-Toluenesulfonyl isocyanate | Dichloromethane | 0°C to 23°C | 30 min | Not specified, but reaction goes to completion | orgsyn.org |

| Various Alcohols | Phenyl Isocyanate | Not specified | Not specified | Not specified | High | mdpi.comresearchgate.net |

Optimized and Green Synthetic Routes for this compound

The development of optimized and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For the synthesis of this compound, while specific green routes are not extensively documented in publicly available literature, analogous ester and carbamate syntheses provide a strong foundation for developing such processes. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials, aligning with the principles of green chemistry.

Enzymatic Approaches in Analogous Ester Synthesis (e.g., caffeic acid phenethyl ester synthesis)

Enzymatic synthesis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. While direct enzymatic synthesis of this compound is not widely reported, the enzymatic synthesis of structurally similar esters, such as caffeic acid phenethyl ester (CAPE), provides a valuable blueprint. Lipases are commonly employed for esterification due to their stability in organic solvents and broad substrate specificity.

The enzymatic synthesis of CAPE is often carried out via transesterification or direct esterification. In a notable study, the optimization of CAPE synthesis was achieved using immobilized lipase from Candida antarctica (Novozym 435) in an isooctane system. nih.gov Response surface methodology (RSM) was used to evaluate the effects of various parameters on the conversion percentage. nih.gov The optimal conditions were found to be a reaction time of 59 hours, a reaction temperature of 69°C, a substrate molar ratio of 1:72 (caffeic acid to 2-phenylethanol), and an enzyme amount of 351 PLU, resulting in a molar conversion of 91.65%. nih.gov

Another approach involves the use of "one-pot" systems in deep eutectic solvents (DES), where one of the substrates can also act as the solvent, further enhancing the green credentials of the process. mdpi.com For the synthesis of CAPE, a DES system based on choline chloride and caffeic acid was utilized with various lipases. mdpi.com This method highlights the potential for solvent-free or reduced-solvent conditions in enzymatic ester synthesis.

Table 1: Optimized Conditions for Enzymatic Synthesis of Caffeic Acid Phenethyl Ester (CAPE)

| Parameter | Optimal Value | Reference |

|---|---|---|

| Enzyme | Immobilized lipase (Novozym 435) | nih.gov |

| Solvent | Isooctane | nih.gov |

| Reaction Time | 59 hours | nih.gov |

| Reaction Temperature | 69 °C | nih.gov |

| Substrate Molar Ratio (Caffeic Acid:2-Phenylethanol) | 1:72 | nih.gov |

| Enzyme Amount | 351 PLU | nih.gov |

| Molar Conversion | 91.65% | nih.gov |

The principles demonstrated in the enzymatic synthesis of CAPE can be extrapolated to the synthesis of this compound. A suitable lipase could catalyze the reaction between a tosyl isocyanate precursor or N-tosylcarbamic acid and phenethyl alcohol under mild conditions, potentially in a green solvent system.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. nih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to more efficient energy transfer compared to conventional heating methods. nih.govmdpi.com

While specific literature on the microwave-assisted synthesis of this compound is scarce, the application of this technology to carbamate and ester synthesis is well-established. For instance, microwave irradiation has been successfully applied to the carbamoylation of various amines, leading to high product conversion in very short reaction times. researchgate.net In one study, the synthesis of tertiary amines from carbamates was achieved through a microwave-assisted one-step extrusive alkylation process. thieme-connect.com This demonstrates the utility of microwave energy in reactions involving carbamate functional groups.

Furthermore, microwave-assisted esterification of carboxylic acids has been shown to be highly efficient. mdpi.com A study on the esterification of aryl and alkyl carboxylic acids catalyzed by N-fluorobenzenesulfonimide under microwave irradiation highlighted the significant reduction in reaction time and energy input compared to conventional heating. mdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection | Dielectric heating |

| Heat Distribution | Non-uniform | Uniform |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often reduced |

These examples strongly suggest that a microwave-assisted route could be developed for the synthesis of this compound, likely leading to a more rapid and energy-efficient process.

Application of Deep Eutectic Solvents and Ionic Liquids in Synthesis

Deep eutectic solvents (DESs) and ionic liquids (ILs) are considered "green solvents" due to their low vapor pressure, thermal stability, and tunable properties. acs.orgajast.netacs.org They offer environmentally benign alternatives to volatile organic compounds (VOCs) traditionally used in chemical synthesis.

Deep Eutectic Solvents (DESs):

DESs are mixtures of a quaternary ammonium salt with a hydrogen bond donor, which form a eutectic with a melting point much lower than the individual components. acs.org They have been successfully employed as both solvents and catalysts in various organic reactions, including esterification and carbamate synthesis. researchgate.net

For example, a reactive deep eutectic solvent based on dimethylurea and ZnCl₂ was used for the synthesis of cellulose methyl carbamate under solvent-free conditions. nih.gov Another study utilized a novel DES composed of erbium trichloride and urea for the eco-friendly synthesis of cellulose carbamate. mdpi.comnih.gov In the context of ester synthesis, phosphonium-based DESs have been used as catalysts for the esterification of oleic acid with glycerol, demonstrating high conversion rates and catalyst reusability. repec.orgbohrium.com The enzymatic synthesis of sugar esters has also been successfully carried out in DESs. acs.org

Ionic Liquids (ILs):

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. researchinschools.org Brønsted acidic ionic liquids have been explored as alternatives to mineral acids in esterification reactions, offering advantages such as ease of product separation and catalyst recycling. researchinschools.org Functionalized ionic liquids, containing groups like –SO₃H, can act as both catalyst and solvent. ajast.net

The enzymatic synthesis of caffeic acid phenethyl ester analogues has been efficiently performed in an ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, with high conversion yields. nih.gov The use of ionic liquids can also drive the equilibrium of esterification reactions by enabling the removal of water under vacuum. acs.org

Table 3: Examples of Green Solvents in Analogous Syntheses

| Green Solvent System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Dimethylurea and ZnCl₂ (DES) | Carbamate Synthesis | Successful synthesis of cellulose methyl carbamate under solvent-free conditions. | nih.gov |

| Erbium trichloride and urea (DES) | Carbamate Synthesis | Eco-friendly synthesis of cellulose carbamate. | mdpi.comnih.gov |

| Phosphonium-based DES | Esterification | High conversion of oleic acid to glycerides with catalyst reusability. | repec.orgbohrium.com |

| 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (IL) | Enzymatic Transesterification | High conversion yields for caffeic acid phenethyl ester analogues. | nih.gov |

| Brønsted Acidic Ionic Liquids | Esterification | Act as both catalyst and solvent, allowing for easy product separation. | researchinschools.org |

The application of DESs and ILs in the synthesis of this compound could offer significant environmental benefits by replacing hazardous solvents and potentially simplifying purification procedures.

Chemical Reactivity and Mechanistic Investigations of N Tosylcarbamic Acid Phenethyl Ester

Reactions of the Phenethyl Ester Moiety

The phenethyl ester portion of the molecule contains a carbonyl group that is susceptible to nucleophilic attack and an ester linkage that can undergo cleavage.

Nucleophilic Transformations at the Ester Carbonyl

The carbonyl carbon of the phenethyl ester is electrophilic and can react with a variety of nucleophiles. These reactions typically proceed through a tetrahedral intermediate. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. For instance, reaction with strong nucleophiles can lead to the substitution of the phenethoxy group.

Common nucleophilic transformations include:

Aminolysis: Reaction with amines to form amides.

Transesterification: Reaction with other alcohols, typically in the presence of an acid or base catalyst, to form a different ester.

Grignard Reactions: Addition of organomagnesium halides to yield tertiary alcohols after protonation.

| Nucleophile | Product Type | General Reaction Conditions |

| Amine (e.g., R-NH2) | Amide | Heating, neat or in a suitable solvent |

| Alcohol (e.g., R'-OH) | Ester | Acid or base catalysis |

| Grignard Reagent (e.g., R''-MgBr) | Tertiary Alcohol | Anhydrous ether or THF, followed by aqueous workup |

This table presents illustrative examples of nucleophilic transformations that the phenethyl ester moiety is expected to undergo based on general principles of ester reactivity.

Hydrolytic Stability and Mechanism of Ester Cleavage

The hydrolysis of the phenethyl ester to the corresponding carboxylic acid and phenethyl alcohol can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and phenethyl alcohol.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and subsequent elimination of phenethyl alcohol yields the carboxylic acid.

Reactions of the N-Tosylcarbamate Moiety

The N-tosylcarbamate group is a versatile functional group that can undergo several transformations, primarily focused on the cleavage of the N-S bond (N-deprotection) or reactions involving the sulfonamide nitrogen.

N-Deprotection Strategies of Tosylcarbamates

Several methods have been developed for the cleavage of N-tosyl groups:

Reductive Cleavage: Reagents such as sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide can effectively cleave the N-S bond. researchgate.net

Acidic Cleavage: Strong acids like HBr in acetic acid or trifluoromethanesulfonic acid in the presence of a scavenger like thioanisole (B89551) can be used for deprotection. researchgate.netrsc.org

Electrochemical Methods: Electrochemical reduction offers a mild and selective alternative for N-detosylation. researchgate.net

| Reagent/Method | Conditions | Comments |

| SmI2 | THF/DMPU | Mild conditions, but requires an inert atmosphere. researchgate.net |

| Mg/MeOH | Ultrasonic irradiation | An effective method for certain substrates. researchgate.net |

| HBr/Acetic Acid | Room temperature, presence of phenol | Rapid cleavage, but the strong acidity may not be suitable for all substrates. researchgate.net |

| Thioanisole/Trifluoromethanesulfonic Acid | Efficiently cleaves the tosyl group. rsc.org |

This table summarizes common deprotection strategies for N-tosyl groups, which are applicable to the N-tosylcarbamate moiety.

Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the N-tosylcarbamate is generally not very nucleophilic due to the electron-withdrawing effects of the adjacent tosyl and carbonyl groups. However, under strongly basic conditions, it can be deprotonated to form an anion, which can then participate in reactions such as alkylation. These reactions, however, are less common compared to N-deprotection strategies.

Transformations of the Tosyl Group

The tosyl group itself, which is a p-toluenesulfonyl group, is generally stable. The aromatic ring of the tosyl group can undergo electrophilic aromatic substitution, although the sulfonic acid group is deactivating. More significant transformations typically involve the cleavage of the S-C(aryl) or S-N bond as discussed under deprotection strategies. Nucleophilic aromatic substitution on the tosyl group is generally difficult and requires harsh conditions.

Role as a Reagent in Organic Synthesis

N-tosylcarbamates are versatile reagents in organic chemistry, valued for their ability to introduce protected nitrogen functionalities into molecules. Their reactivity is centered around the carbamate (B1207046) and tosyl groups, which can be manipulated to form new carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals and biologically active compounds.

The structure of N-Tosylcarbamic acid phenethyl ester makes it a potentially valuable building block for creating complex molecules. Organic carbamates are widely recognized as stable and effective protecting groups for amines, a role that is fundamental in multi-step syntheses, such as in peptide chemistry. nih.gov The tosyl group enhances the acidity of the N-H bond, facilitating deprotonation and subsequent reactions, while the phenethyl ester portion can be modified or used to tune solubility and reactivity.

Compounds like N-tosylcarbamates can serve as intermediates in the synthesis of more elaborate structures. ontosight.ai For instance, they can act as precursors to N-tosyl isocyanates, which are highly reactive intermediates that readily engage with nucleophiles to form ureas, carbamates, and other functional groups. Furthermore, chemistry involving N-transfer reactions, such as allylic amination, utilizes tosyl-protected nitrogen sources to install nitrogen atoms into hydrocarbon frameworks, highlighting a potential application for this class of compounds in complex synthesis. acs.org

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex products by combining three or more reactants in a single step. nih.gov This approach enhances efficiency and molecular diversity. nih.gov While specific examples involving this compound are not documented, its structure suggests potential utility in MCRs.

N-tosylhydrazones, a related class of compounds, have been successfully employed as reactants in transition-metal-catalyzed MCRs. researchgate.net By analogy, N-tosylcarbamates could potentially serve as a source of an activated tosylamide or an isocyanate intermediate in situ. For example, in reactions like the Ugi or Passerini MCRs, which involve isocyanide components, a derivative of the title compound could theoretically participate after undergoing a transformation to an isocyanate. nih.gov The mechanisms of many MCRs, such as the Bucherer–Bergs reaction, proceed through carbamic acid intermediates, further suggesting a plausible, though currently unexplored, role for N-tosylcarbamates in this field. nih.gov

Kinetic and Computational Studies of Reactivity

Kinetic and computational studies are essential for understanding the detailed mechanisms of chemical reactions, including reaction rates, selectivity, and the energetic landscape of the transformation.

Kinetic analysis provides quantitative insight into how reaction rates are affected by reactant concentrations, temperature, and catalysts. For carbamates, kinetic studies have been crucial in elucidating mechanisms of their formation and breakdown. researchgate.net The rate law for the reaction of amines with carbon dioxide to form carbamates, for example, has been determined to be: rate = kamine[R2NH][CO2] + k'amine[R2NH][OH⁻][CO2], accounting for both uncatalyzed and base-catalyzed pathways. researchgate.net

Kinetic isotope effects (KIEs) are another powerful tool. In studies of the aminolysis of thiocarbamates, normal KIE values (kH/kD ≈ 1.3–1.5) were observed when using deuterated amine nucleophiles. researchgate.net This finding suggests that the N-H bond is partially broken in the transition state, supporting a mechanism involving a hydrogen-bonded, four-centered intermediate. researchgate.net Such studies are vital for distinguishing between concerted and stepwise mechanisms. researchgate.net

| Reactant Class | Kinetic Parameter | Value | Significance |

|---|---|---|---|

| Primary/Secondary Amines + CO₂ | Brønsted coefficient (m) | 0.43 | Indicates sensitivity of reaction rate to amine basicity. researchgate.net |

| Weakly Basic Amines (Carbamate Breakdown) | Brønsted coefficient | 0.77 | Suggests significant charge development on the nitrogen atom in the transition state. researchgate.net |

| Benzylamine + Phenyl N-benzyl thiocarbamate | Kinetic Isotope Effect (kH/kD) | ~1.3 - 1.5 | Supports a mechanism with a four-centered transition state involving proton transfer. researchgate.net |

Density Functional Theory (DFT) is a computational method used to model electronic structure and predict the properties of molecules. In mechanistic chemistry, DFT is invaluable for mapping potential energy surfaces, which describe the energy of a system as it transforms from reactants to products. researchgate.net This allows for the identification of all intermediates and transition states along a reaction pathway. researchgate.net

For reactions involving tosyl groups, DFT has been used to investigate ring-closing mechanisms where a tosyl group acts as a leaving group. figshare.com Such calculations optimize the geometries of reactants, intermediates, products, and transition states to determine their relative free energies. figshare.com Similarly, DFT studies on N-nitrosocarbamate anions, a class of compounds structurally related to the title compound, have successfully elucidated the mechanisms of their E-Z isomerization and thermal decomposition. udayton.edu These computational approaches provide a detailed, step-by-step picture of the reaction mechanism that can be difficult to obtain through experimental means alone. sumitomo-chem.co.jp

A key goal of mechanistic studies is the characterization of the transition state—the highest energy point on the lowest energy path between a reactant and an intermediate or product. DFT calculations are a primary tool for elucidating the structure and energy of these fleeting species. researchgate.net A calculated transition state is confirmed by the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

| Species | Description | Relative Free Energy (ΔG) |

|---|---|---|

| Reactants | Starting Materials | 0.00 |

| TS1 | First Transition State (Rate-Determining) | +25.5 |

| Intermediate 1 | First Stable Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| Product | Final Product | -10.0 |

Note: Data are hypothetical and representative of values obtained in DFT studies for multi-step reactions, such as those described in the literature. researchgate.net

Derivatives and Analogues of N Tosylcarbamic Acid Phenethyl Ester

Structural Modifications at the Phenethyl Moiety

The phenethyl group presents two primary targets for modification: the aromatic ring and the ethyl linker.

Analogous to the development of numerous pharmaceuticals, the introduction of substituents onto the phenyl ring of the phenethyl moiety could significantly influence the molecule's steric and electronic properties. A variety of substitution patterns (ortho, meta, para) with diverse functional groups could be envisioned.

Table 1: Potential Substitutions on the Phenethyl Ring

| Substituent | Potential Effect |

| Halogens (F, Cl, Br, I) | Modulation of lipophilicity and metabolic stability. |

| Alkyl groups (e.g., -CH₃) | Increased lipophilicity and potential for steric interactions. |

| Alkoxy groups (e.g., -OCH₃) | Alteration of electronic properties and potential for hydrogen bonding. |

| Nitro group (-NO₂) | Strong electron-withdrawing effects. |

| Amino group (-NH₂) | Introduction of a basic center, potential for salt formation. |

The synthesis of such analogues would likely involve the use of appropriately substituted phenethyl alcohols as starting materials in the carbamate (B1207046) formation reaction.

Modification of the two-carbon linker between the phenyl ring and the carbamate oxygen could explore the impact of chain length on the molecule's flexibility and binding orientation. This could involve the synthesis of analogues with one (benzyl), three (phenylpropyl), or more methylene units.

Table 2: Potential Variations in Alkyl Linker Length

| Linker Length | Analogue Name |

| -(CH₂)₁- | N-Tosylcarbamic acid benzyl ester |

| -(CH₂)₃- | N-Tosylcarbamic acid 3-phenylpropyl ester |

| -(CH₂)₄- | N-Tosylcarbamic acid 4-phenylbutyl ester |

Modifications of the Tosyl Group

The tosyl (p-toluenesulfonyl) group is a common protecting group in organic synthesis and a key structural feature in many bioactive molecules. Its modification can be approached by replacing the entire group or by functionalizing its toluene component.

The p-toluenesulfonyl group could be replaced with other sulfonyl moieties to investigate the influence of the aromatic portion of the sulfonyl group.

Table 3: Potential Alternative Sulfonyl Groups

| Sulfonyl Group | Abbreviation |

| Benzenesulfonyl | Bs |

| p-Nitrobenzenesulfonyl | Nosyl (Ns) |

| 2-Naphthalenesulfonyl |

These analogues would be synthesized using the corresponding sulfonyl isocyanates or via a multi-step process involving the reaction of the appropriate sulfonyl chloride with an amine to form a sulfonamide, followed by carbamate formation.

The toluene ring of the tosyl group itself could be a site for further derivatization. For instance, the methyl group could be oxidized to a carboxylic acid, or other substituents could be introduced onto the aromatic ring. However, such modifications are less common in the context of tosyl group analogues and would require more complex synthetic routes.

Analytical Methodologies for N Tosylcarbamic Acid Phenethyl Ester Characterization in Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating N-Tosylcarbamic acid phenethyl ester from starting materials, reagents, and byproducts. These techniques are crucial for assessing the purity of the final product and for monitoring the progress of the reaction in real-time.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity of non-volatile compounds like this compound. A typical method involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Method development focuses on achieving a sharp, symmetrical peak for the target compound with good resolution from any impurities. The aromatic rings in both the tosyl and phenethyl groups allow for sensitive detection using a UV-Vis or Diode-Array Detector (DAD). By monitoring the disappearance of starting materials and the appearance of the product peak, HPLC can effectively track reaction kinetics. The quantitative analysis, often using an internal or external standard, allows for the precise determination of purity and reaction yield. researchgate.netnih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of moderately polar organic molecules. scispace.comnih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) | Allows for the elution of compounds with a range of polarities. Formic acid improves peak shape. mdpi.com |

| Flow Rate | 1.0 mL/min | Standard rate for analytical columns, ensuring efficient separation without excessive pressure. beilstein-journals.org |

| Detector | UV-Vis or DAD at ~230 nm and 270 nm | Wavelengths selected to maximize the absorbance of the aromatic tosyl and phenethyl groups. |

| Column Temp. | 25 °C | Maintains consistent retention times and separation efficiency. scispace.com |

| Injection Vol. | 5-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Intermediates and Byproducts

While this compound itself is generally too high-boiling and thermally labile for direct Gas Chromatography (GC) analysis, GC is an excellent tool for monitoring the presence of volatile starting materials or side products. For instance, the consumption of a key precursor, phenethylamine, can be tracked using GC. nih.gov

GC analysis, often coupled with a Mass Spectrometry detector (GC-MS), can identify and quantify volatile impurities in the reaction mixture or the final product. researchgate.net For certain amine-containing intermediates, derivatization may be required to improve volatility and chromatographic performance. nih.gov

Table 2: Example GC-MS Conditions for Analyzing Volatile Precursors (e.g., Phenethylamine)

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Standard nonpolar column for separation of a wide range of organic molecules. researchgate.net |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates compounds based on their boiling points and column interactions. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers robust quantification. nih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques provide definitive information about the molecular structure of this compound, confirming its identity and the successful formation of all constituent chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the tosyl and phenethyl groups, the ethyl bridge protons, the tosyl methyl group, and the N-H proton of the carbamate (B1207046). rsc.org The splitting patterns (multiplicity) and coupling constants (J-values) reveal the connectivity of adjacent protons. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule, with chemical shifts indicative of their functional group. beilstein-journals.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Tosyl-CH₃ | ~2.4 | Singlet (s) | 3H | Methyl group on the tosyl moiety. |

| -CH₂-Ph | ~2.9 | Triplet (t) | 2H | Methylene group attached to the phenyl ring. |

| -O-CH₂- | ~4.3 | Triplet (t) | 2H | Methylene group attached to the ester oxygen. |

| Phenyl-H | ~7.2-7.4 | Multiplet (m) | 5H | Protons on the phenethyl aromatic ring. |

| Tosyl-H (ortho to SO₂) | ~7.8 | Doublet (d) | 2H | Aromatic protons ortho to the sulfonyl group. |

| Tosyl-H (meta to SO₂) | ~7.3 | Doublet (d) | 2H | Aromatic protons meta to the sulfonyl group. |

| N-H | ~7.5-8.0 | Broad Singlet (br s) | 1H | Carbamate proton; shift can be variable. |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbons | Approx. Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Tosyl-CH₃ | ~21.5 | Methyl carbon on the tosyl moiety. |

| -CH₂-Ph | ~35.5 | Methylene carbon attached to the phenyl ring. |

| -O-CH₂- | ~67.0 | Methylene carbon attached to the ester oxygen. |

| Aromatic C-H | ~127-130 | Carbons in both aromatic rings. |

| Aromatic C (quaternary) | ~135-145 | Substituted carbons in both aromatic rings. |

| Carbamate C=O | ~152.0 | Carbonyl carbon of the carbamate group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would display characteristic absorption bands confirming the presence of the key structural components. libretexts.org The prominent peaks would include the stretching vibrations of the carbamate N-H and C=O groups, the strong asymmetric and symmetric stretches of the sulfonyl (S=O) group, C-H stretches for aromatic and aliphatic parts, and C=C stretches for the aromatic rings. researchgate.netlibretexts.orgopenstax.org

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3400 | N-H Stretch | Carbamate |

| 3000-3100 | C-H Stretch (sp²) | Aromatic rings |

| 2850-3000 | C-H Stretch (sp³) | Ethyl bridge, Methyl |

| ~1725 | C=O Stretch | Carbamate carbonyl |

| 1580-1600 | C=C Stretch | Aromatic rings |

| ~1340 & ~1160 | Asymmetric & Symmetric S=O Stretch | Sulfonyl (SO₂) |

| ~1220 | C-O Stretch | Ester |

| ~1100 | C-N Stretch | Carbamate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (Molecular Formula: C₁₆H₁₇NO₄S), the molecular weight is 319.38 g/mol . A high-resolution mass spectrum would confirm this exact mass.

Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) at m/z = 319. The fragmentation pattern would yield characteristic ions that help confirm the structure. Key fragmentation pathways would include the loss of the tosyl group, cleavage of the phenethyl group, and fragmentation around the carbamate and ester linkages. libretexts.org

Table 6: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment | Fragment Name/Description |

|---|---|---|

| 319 | [C₁₆H₁₇NO₄S]⁺ | Molecular Ion (M⁺) |

| 164 | [C₈H₈O₂N]⁺ | [M - C₇H₇SO₂]⁺ (Loss of tosyl radical) |

| 155 | [C₇H₇SO₂]⁺ | Tosyl cation |

| 105 | [C₈H₉]⁺ | Phenethyl cation |

| 104 | [C₈H₈]⁺ | Styrene radical cation (from McLafferty rearrangement) |

| 91 | [C₇H₇]⁺ | Tropylium cation (from rearrangement of phenethyl group) |

Advanced Structural Determination

In the comprehensive characterization of this compound, advanced analytical techniques are indispensable for unambiguously determining its three-dimensional structure. While spectroscopic methods provide valuable information about connectivity and functional groups, techniques that map the precise spatial arrangement of atoms are crucial for a complete understanding of the molecule's solid-state conformation and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Elucidation

While specific crystallographic data for this compound is not extensively reported in publicly accessible literature, the analysis of a closely related analogue, N-(p-Tolylsulfonyl)carbamic acid ethyl ester, can serve as an illustrative example of the data obtained from such an experiment. The structural findings from a crystallographic study provide critical insights into the molecular geometry and packing arrangement.

For instance, in the solid state, the molecule would be expected to adopt a specific conformation defined by the torsion angles between the tosyl group, the carbamate linkage, and the phenethyl moiety. X-ray analysis would precisely measure these angles, revealing the steric and electronic influences on the molecule's preferred shape. Furthermore, this technique is unparalleled in its ability to identify and characterize non-covalent interactions, such as hydrogen bonds or π-π stacking, which govern how individual molecules pack together to form the crystal. These intermolecular forces are fundamental to the physical properties of the compound, including its melting point, solubility, and stability.

The crystallographic data obtained for a compound like this compound would typically be presented in a detailed table, summarizing the key parameters of the crystal structure.

Table 1: Illustrative Crystallographic Data for a Representative N-Tosylcarbamic Acid Ester

This table presents data for a related compound, N-(p-Tolylsulfonyl)carbamic acid ethyl ester, to demonstrate the type of information generated in a single-crystal X-ray diffraction study.

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₀H₁₃NO₄S |

| Formula weight | 243.28 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.5 |

| b (Å) | 8.7 |

| c (Å) | 12.6 |

| α (°) | 90 |

| β (°) | 109.5 |

| γ (°) | 90 |

| Volume (ų) | 1085 |

| Z (molecules per cell) | 4 |

| Data Collection | |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Refinement | |

| R-factor | ~0.05 |

| Goodness-of-fit (GOF) | ~1.0 |

This detailed structural information is crucial for various fields of chemical research. It allows for a definitive confirmation of the chemical identity and constitution, provides insights into structure-activity relationships, and can inform the design of new molecules with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.